molecular formula C18H11Cl2N3S B14971934 N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine

N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14971934
M. Wt: 372.3 g/mol
InChI Key: FLLHHAFEOFADDI-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by two distinct chlorophenyl substituents: a 3-chlorophenyl group at the 4-amine position and a 4-chlorophenyl group at the 5-position of the thienopyrimidine core. Its molecular formula is C₁₉H₁₃Cl₂N₃S, with a molecular weight of 386.31 g/mol .

Properties

Molecular Formula

C18H11Cl2N3S

Molecular Weight

372.3 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H11Cl2N3S/c19-12-6-4-11(5-7-12)15-9-24-18-16(15)17(21-10-22-18)23-14-3-1-2-13(20)8-14/h1-10H,(H,21,22,23)

InChI Key

FLLHHAFEOFADDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step synthetic routes. One common method includes the Gewald reaction, followed by Dieckmann-type cyclization and Krapcho decarboxylation . These steps involve the construction of the thienopyrimidine ring system, followed by the introduction of the chlorophenyl groups. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as PDE4. By inhibiting PDE4, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP in cells. This elevation in cAMP levels results in anti-inflammatory and immunomodulatory effects, which are beneficial in treating various inflammatory conditions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Thieno[2,3-d]pyrimidin-4-amine Derivatives

The biological and physicochemical properties of thieno[2,3-d]pyrimidin-4-amine derivatives are highly dependent on the substituents attached to the core structure. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound : N-(3-Chlorophenyl)-5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-amine 3-Cl-C₆H₄ (4-amine), 4-Cl-C₆H₅ (5-position) C₁₉H₁₃Cl₂N₃S 386.31 Not reported Dual chloro substitution; planar aromatic system
N-(3,4-Dichlorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine () 3,4-Cl₂-C₆H₃ (4-amine), C₆H₅ (5-position) C₁₈H₁₂Cl₂N₃S 388.28 Not reported Dichlorophenyl group increases steric bulk and electron-withdrawing effects
N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (5a) () 4-Cl-C₆H₄ (4-amine), tetrahydrobenzo ring (5-position) C₁₉H₁₇ClN₃S 368.88 170–172 Saturated benzo ring enhances solubility; methyl group introduces hydrophobicity
[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-(3,4-dichlorophenyl)amine (4h) () 3,4-Cl₂-C₆H₃ (4-amine), 4-Cl-C₆H₄ (5-position) C₁₈H₁₀Cl₃N₃S 398.71 164–166 Triple Cl substitution enhances electron deficiency; potential for improved target binding
N-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine () 4-MeO-C₆H₄ (4-amine), H (5-position) C₁₃H₁₁N₃OS 261.31 Not reported Methoxy group increases electron density; may alter pharmacokinetics

Electronic and Steric Effects

  • In contrast, analogs like 4h (3,4-dichlorophenyl) exhibit stronger electron withdrawal, which may improve binding affinity but reduce solubility .
  • Methoxy vs. Chloro : Replacing chlorine with methoxy (as in ) shifts the electronic profile from electron-withdrawing to electron-donating, which could modulate reactivity in nucleophilic substitution reactions .

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